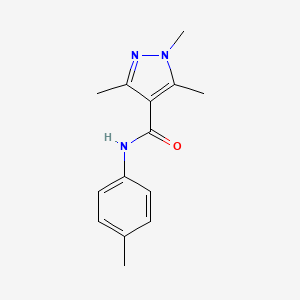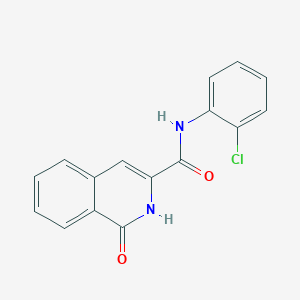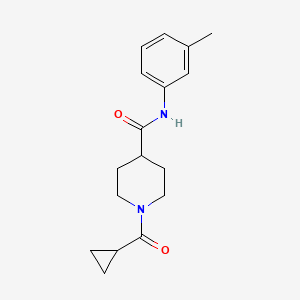
N-(2-adamantyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)pyrazine-2-carboxamide, also known as AP-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. AP-5 has been used in a wide range of studies to investigate the mechanisms of NMDA receptor function and its role in various physiological and pathological conditions.
作用机制
N-(2-adamantyl)pyrazine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of NMDA receptor activity can reduce the influx of calcium ions into the cell, which can help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various systems. In the brain, N-(2-adamantyl)pyrazine-2-carboxamide can reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and cell death. N-(2-adamantyl)pyrazine-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases. In addition, N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
实验室实验的优点和局限性
One of the main advantages of using N-(2-adamantyl)pyrazine-2-carboxamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block NMDA receptor activity and investigate its role in various physiological and pathological conditions. However, one limitation of using N-(2-adamantyl)pyrazine-2-carboxamide is that it can also block other types of glutamate receptors, which can complicate the interpretation of experimental results. In addition, N-(2-adamantyl)pyrazine-2-carboxamide can have off-target effects on other cellular processes, which may need to be taken into account in experimental design.
未来方向
There are a number of potential future directions for research on N-(2-adamantyl)pyrazine-2-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can block specific subtypes of the receptor. Another potential direction is the investigation of the role of NMDA receptors in other systems outside of the brain, such as the immune system or the cardiovascular system. Finally, there is also interest in developing new therapeutic agents based on N-(2-adamantyl)pyrazine-2-carboxamide and other NMDA receptor antagonists for the treatment of neurodegenerative diseases and other conditions.
合成方法
The synthesis of N-(2-adamantyl)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 2-bromoadamantane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield N-(2-adamantyl)pyrazine-2-carboxamide as a white crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
科学研究应用
N-(2-adamantyl)pyrazine-2-carboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. Studies have shown that N-(2-adamantyl)pyrazine-2-carboxamide can block the excitotoxic effects of excessive glutamate release in the brain, which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-adamantyl)pyrazine-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are critical processes for learning and memory.
属性
IUPAC Name |
N-(2-adamantyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDPCLGSTBAZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

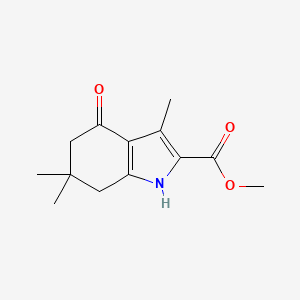
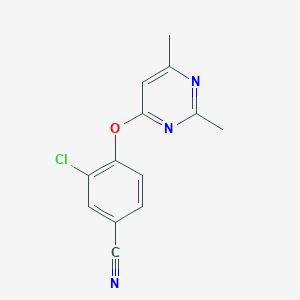
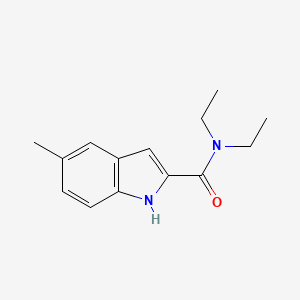
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
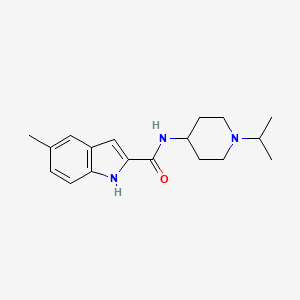

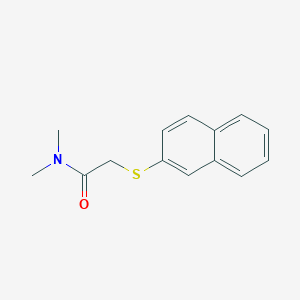
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
